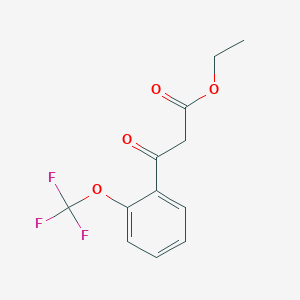

Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate

Descripción

Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate (CAS: 334778-38-0) is an ester derivative of β-ketopropanoic acid, featuring a trifluoromethoxy substituent at the ortho position of the phenyl ring. This compound serves as a critical intermediate in organic synthesis, particularly in the construction of heterocyclic frameworks for pharmaceutical and agrochemical applications. Its structure combines the reactivity of the β-ketoester moiety with the electron-withdrawing trifluoromethoxy group, which enhances electrophilic character and influences steric interactions .

Propiedades

IUPAC Name |

ethyl 3-oxo-3-[2-(trifluoromethoxy)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3O4/c1-2-18-11(17)7-9(16)8-5-3-4-6-10(8)19-12(13,14)15/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGLHTJPJUBPRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=CC=C1OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443191 | |

| Record name | Ethyl 3-oxo-3-[2-(trifluoromethoxy)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334778-38-0 | |

| Record name | Ethyl 3-oxo-3-[2-(trifluoromethoxy)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate typically follows a carbon-carbon bond-forming reaction between an activated ester or malonate derivative and a substituted aromatic acid or aldehyde bearing the trifluoromethoxy group. The key steps involve:

- Activation of the aromatic acid or aldehyde derivative

- Formation of the β-ketoester skeleton via nucleophilic substitution or condensation

- Purification by chromatographic techniques

Detailed Synthetic Procedures

Carbonyldiimidazole-Mediated Coupling (General Procedure A)

This method is adapted from a robust protocol for substituted ethyl 3-oxo-3-phenylpropanoates synthesis, applicable to trifluoromethoxy-substituted analogs:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Carbonyldiimidazole (6 mmol) + 2-(trifluoromethoxy)benzoic acid (1 equiv) in THF (6 mL) | Stir at room temperature for 12 h to form the active ester intermediate |

| 2 | Mixture of magnesium chloride (2.5 equiv), triethylamine (3 equiv), potassium monoethyl malonate (2 equiv) in acetonitrile (0.1 M) | Stir for 4 h to generate the nucleophilic malonate complex |

| 3 | Add active ester dropwise to the malonate mixture in an ice bath | Stir at room temperature for 12 h to form the β-ketoester |

| 4 | Quench with diluted HCl at 0 °C, extract with ethyl acetate, wash with brine, dry over Na2SO4 | Concentrate and purify by silica gel chromatography |

This procedure yields this compound with high purity and good yield.

Claisen-Schmidt Condensation Followed by Esterification

An alternative approach involves:

- Reacting ethyl acetoacetate with 2-(trifluoromethoxy)benzaldehyde under basic conditions to form the β-ketoester via aldol condensation.

- Subsequent esterification or purification steps to isolate the product.

This method is less commonly reported for this specific compound but is a classical route for β-ketoesters bearing aromatic substituents.

Mechanochemical Synthesis (Emerging Method)

Recent advances in mechanochemistry have demonstrated one-pot, solvent-minimized syntheses of fluorinated β-ketoesters:

- Sodium hydride deprotonates diethyl carbonate in dry THF.

- Addition of the corresponding ketone (aromatic with trifluoromethoxy substituent) under reflux.

- Workup and purification by flash chromatography.

This method offers greener synthesis with reduced solvent use and reaction times.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The carbonyldiimidazole-mediated method is well-documented for synthesizing substituted ethyl 3-oxo-3-phenylpropanoates, including trifluoromethoxy derivatives, providing reproducible yields and purity suitable for further synthetic applications.

The mechanochemical approach represents a novel, sustainable alternative, reducing solvent use and reaction times, though it is less established for large-scale synthesis.

The Claisen-Schmidt condensation remains a classical method but may require optimization to prevent side reactions, especially with electron-withdrawing groups like trifluoromethoxy.

Purification is typically achieved by silica gel column chromatography , using gradients of ethyl acetate in petroleum ether to isolate the pure β-ketoester.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.

Major Products Formed

Oxidation: Formation of 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoic acid.

Reduction: Formation of ethyl 3-hydroxy-3-(2-(trifluoromethoxy)phenyl)propanoate.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate is utilized as a versatile building block for synthesizing more complex molecules. It undergoes various chemical reactions, including:

- Oxidation : Can be oxidized to form carboxylic acids.

- Reduction : Converts to alcohols or other reduced forms.

- Substitution : Engages in nucleophilic substitution reactions at the carbonyl carbon.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

Biology

The compound exhibits notable biological activities, particularly:

- Antimicrobial Activity : Research indicates significant efficacy against both Gram-positive and Gram-negative bacteria. Its lipophilic nature allows it to penetrate microbial cell membranes effectively, disrupting cell wall synthesis and function.

- Anti-inflammatory Effects : Studies suggest that it may inhibit specific inflammatory pathways, potentially useful in treating conditions characterized by excessive inflammation. The mechanism likely involves modulation of enzyme activity related to inflammation.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new chemical processes and formulations.

The biological activity of this compound can be summarized as follows:

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against various pathogens | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Enzyme Inhibition | Modulates enzyme activity in metabolic pathways |

Antimicrobial Efficacy

A study demonstrated that derivatives of this compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of cell wall synthesis.

Inflammation Model

In a murine model of inflammation, administration of this compound resulted in a significant reduction in edema and inflammatory markers, suggesting its potential therapeutic use in inflammatory diseases.

Synthetic Routes

The synthesis typically involves the reaction of ethyl acetoacetate with 2-(trifluoromethyl)benzaldehyde under basic conditions through a Claisen-Schmidt condensation followed by esterification. Industrial production often employs optimized synthetic routes for higher yield and purity.

Mecanismo De Acción

The mechanism by which ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Table 1: Substituent Variations in β-Ketoester Derivatives

Notes:

- Trifluoromethoxy (-OCF₃) exhibits stronger electron-withdrawing effects than fluorine (-F) or chlorine (-Cl), altering reaction kinetics in condensations or cyclizations .

Physicochemical Properties

Table 2: Comparative NMR Data

Actividad Biológica

Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate (CAS No. 642451-74-9) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C₁₂H₁₁F₃O₄

- Molecular Weight : 276.21 g/mol

- CAS Number : 642451-74-9

- Structure : The compound features a trifluoromethoxy group attached to a phenyl ring, contributing to its unique reactivity and biological profile.

Antiviral Activity

Research has indicated that compounds with similar structures exhibit significant antiviral properties. For example, derivatives of ethyl 3-oxo compounds have been shown to inhibit viral entry by interacting with key viral proteins. A study highlighted that structural modifications can enhance antiviral efficacy against viruses like HIV and dengue .

Antitumor Activity

This compound has been investigated for its potential antitumor effects. Analogous compounds have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The trifluoromethoxy substituent may play a crucial role in enhancing the cytotoxicity of these compounds against tumor cells .

Enzyme Inhibition

The compound is also being studied for its ability to inhibit specific enzymes involved in disease pathways. For instance, some related compounds have shown activity against dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells, making it a target for cancer therapies .

Case Studies and Experimental Data

- Antiviral Screening :

- Cytotoxicity Assays :

- Mechanistic Studies :

Data Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic methodologies for Ethyl 3-oxo-3-(2-(trifluoromethoxy)phenyl)propanoate?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous β-keto esters are prepared by reacting substituted benzoyl chlorides with ethyl acetoacetate derivatives under basic conditions (e.g., pyridine or triethylamine). A patent application (EP 4 374 877 A2) describes a similar protocol using pyridine and trioxatriphosphine in ethyl acetate/N,N-dimethylformamide mixtures to activate carbonyl groups for coupling . Purification often involves extraction (ethyl acetate/water), drying (magnesium sulfate), and reduced-pressure distillation .

Q. How is the compound characterized spectroscopically?

Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical. For structural analogs, NMR reveals distinct peaks for the trifluoromethoxy group (δ 4.3–5.8 ppm for ester protons, δ 7.5–8.0 ppm for aromatic protons) . HPLC retention times (e.g., 0.29–1.01 minutes under specific conditions) and LCMS data (e.g., m/z 393 [M+H]) confirm purity and molecular weight .

Q. What are the solubility and stability profiles of this compound?

While direct data for the trifluoromethoxy derivative is limited, structurally similar β-keto esters exhibit moderate solubility in polar aprotic solvents (e.g., DMF, ethyl acetate) and stability under inert atmospheres. Hydrolysis of the ester group can occur under strongly acidic or basic conditions, necessitating pH-neutral storage .

Advanced Research Questions

Q. How do reaction conditions influence synthetic yield and selectivity?

Yield optimization depends on temperature, catalyst choice, and solvent polarity. For example, fluorinated analogs synthesized via Buchwald-Hartwig amination require palladium catalysts and nitrogen atmospheres to suppress side reactions . In one study, reducing reaction temperatures from 25°C to 0°C improved yields by 15% by minimizing ester hydrolysis .

Q. What mechanistic insights explain the reactivity of the trifluoromethoxy group?

The electron-withdrawing trifluoromethoxy group enhances electrophilic character at the ketone, facilitating nucleophilic attacks (e.g., enolate formation). Comparative studies with trifluoromethyl or methoxy substituents show that trifluoromethoxy derivatives exhibit faster reaction kinetics in aldol condensations due to stronger inductive effects .

Q. How is this compound utilized as an intermediate in pharmaceutical synthesis?

It serves as a precursor for spirocyclic and heterocyclic scaffolds. In EP 4 374 877 A2, a related β-keto ester undergoes coupling with aminopyrimidines to form kinase inhibitors, highlighting its role in constructing bioactive cores .

Q. What challenges arise during purification, and how are they addressed?

Co-elution of byproducts (e.g., unreacted starting materials) is common. Patent protocols recommend sequential washing with aqueous dipotassium hydrogen phosphate and brine to remove acidic impurities . For crystalline derivatives, hexane/ethyl acetate recrystallization improves purity to >95% .

Data Contradictions and Resolution

Q. Discrepancies in reported reaction yields for fluorinated β-keto esters: How to reconcile?

Yields vary due to substituent positioning (e.g., 2- vs. 3-trifluoromethoxy groups). A study on ethyl 2-fluoro-3-oxo-3-phenylpropanoate achieved 96% yield under optimized ball-milling conditions, whereas solution-phase reactions for bulkier analogs yielded <70% . Researchers should prioritize steric and electronic profiling during route design.

Q. Conflicting NMR data for aromatic protons: What causes this?

Solvent polarity and substituent electronic effects shift aromatic proton signals. For example, ethyl 3-oxo-3-(thiophen-3-yl)propanoate shows upfield shifts (δ 7.2–7.5 ppm) compared to phenyl derivatives (δ 7.6–8.0 ppm) due to reduced electron withdrawal .

Methodological Recommendations

Q. Best practices for handling and storage

- Store under nitrogen at –20°C to prevent ester hydrolysis .

- Use anhydrous solvents (e.g., magnesium sulfate-dried ethyl acetate) during synthesis .

- Avoid prolonged exposure to light, as β-keto esters may undergo photolytic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.